REACTION_CXSMILES
|
[N:1]1[CH:2]=[C:3]([CH2:10][S:11][C:12]2[NH:16][C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=3[N:13]=2)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.ClC1C=CC=C(C(OO)=[O:29])C=1>ClCCl>[N:1]1[CH:2]=[C:3]([CH2:10][S:11]([C:12]2[NH:16][C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=3[N:13]=2)=[O:29])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12
|
Name
|
2-[(imidazo[1,2-a]pyridin-3-ylmethyl)thio]-1H-benzimidazole
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
N=1C=C(N2C1C=CC=C2)CSC2=NC1=C(N2)C=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
ADDITION
|
Details
|
was then added dropwise
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a few drops of dimethylsulfide
|
Type
|
WASH
|
Details
|
The mixture was washed with saturated aqueous sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (using ethanol-dichloromethane-triethylamine as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2C1C=CC=C2)CS(=O)C2=NC1=C(N2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: CALCULATEDPERCENTYIELD | 21.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |